

# Application Notes and Protocols for Developing Moxipraquine Resistance in Leishmania

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## Compound of Interest

Compound Name: Moxipraquine

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## Introduction

Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations.[1] The development of drug resistance is a significant obstacle in the effective treatment of leishmaniasis. **Moxipraquine** has demonstrated efficacy against several Leishmania species, but the potential for resistance development necessitates the establishment of laboratory protocols to select for and study resistant parasites.[2] This document provides a detailed methodology for the in vitro selection of **moxipraquine**-resistant Leishmania parasites, enabling further investigation into resistance mechanisms and the development of strategies to overcome them.

The protocol outlines a stepwise increase in drug concentration to select for a resistant parasite population. While the precise mechanism of action for **moxipraquine** in Leishmania is not yet fully elucidated, common resistance mechanisms in this parasite include the upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, and alterations in metabolic pathways.[3][4][5] The methodologies provided herein will facilitate the generation of **moxipraquine**-resistant Leishmania lines, which are crucial for elucidating specific resistance pathways and for the screening of new drug candidates that can bypass these mechanisms.

## Experimental Protocols

## In Vitro Culture of Leishmania Promastigotes

Leishmania promastigotes, the flagellated extracellular stage found in the sandfly vector, are cultured axenically.

### Materials:

- Leishmania species of interest (e.g., *L. donovani*, *L. major*)
- M199 medium (or RPMI-1640)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Hemin solution
- Sterile culture flasks (25 cm<sup>2</sup>)
- Incubator (26°C)
- Hemocytometer or automated cell counter

### Procedure:

- Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1% hemin.
- Inoculate a sterile 25 cm<sup>2</sup> culture flask containing 10 mL of complete M199 medium with cryopreserved or an actively growing culture of Leishmania promastigotes.
- Incubate the flask at 26°C.
- Monitor the growth of the promastigotes daily by counting the cells using a hemocytometer.
- Subculture the parasites every 3-4 days, when the culture reaches the late logarithmic or early stationary phase of growth, by transferring an appropriate volume of the culture to a new flask with fresh medium to maintain a density of approximately 1 x 10<sup>6</sup> cells/mL.

## Determination of the 50% Inhibitory Concentration (IC<sub>50</sub>) of Moxipraquine against Promastigotes

The IC<sub>50</sub> value is the concentration of a drug that inhibits 50% of the parasite's growth and is a critical parameter for monitoring the development of resistance.

Materials:

- Logarithmic phase *Leishmania* promastigotes
- Complete M199 medium
- **Moxipraquine** stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- 96-well microtiter plates
- Resazurin solution
- Plate reader (fluorometer or spectrophotometer)

Procedure:

- Seed a 96-well plate with  $1 \times 10^5$  promastigotes per well in 100  $\mu\text{L}$  of complete M199 medium.
- Prepare serial dilutions of **moxipraquine** in complete M199 medium.
- Add 100  $\mu\text{L}$  of the **moxipraquine** dilutions to the wells, resulting in a final volume of 200  $\mu\text{L}$  per well. Include wells with parasites and no drug (positive control) and wells with medium only (negative control).
- Incubate the plate at 26°C for 72 hours.
- Add 20  $\mu\text{L}$  of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the positive control wells.
- Measure the fluorescence or absorbance using a plate reader.

- Calculate the percentage of inhibition for each drug concentration relative to the positive control.
- Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

## In Vitro Selection of Moxipraquine-Resistant Leishmania Promastigotes

This protocol uses a continuous, stepwise increase in drug pressure to select for a resistant population.

Materials:

- Wild-type (WT) Leishmania promastigotes
- Complete M199 medium
- **Moxipraquine**
- Culture flasks

Procedure:

- Initiate a culture of WT Leishmania promastigotes in complete M199 medium.
- Determine the initial IC50 of **moxipraquine** for the WT parasites.
- Expose the promastigotes to a starting concentration of **moxipraquine** equal to the IC50 value.
- Monitor the culture daily. Initially, a significant portion of the parasite population may die.
- Once the parasite culture has adapted and is growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of **moxipraquine**.
- Repeat this process of gradually increasing the drug concentration. If the parasites are unable to survive a doubling of the concentration, increase the concentration by a smaller

increment (e.g., 1.5-fold).

- At regular intervals (e.g., every 4-6 weeks), determine the IC<sub>50</sub> of the drug-pressured parasite line to monitor the level of resistance.
- Continue the selection process until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC<sub>50</sub> compared to the WT).
- Once the desired resistance level is reached, the resistant line can be maintained in the continuous presence of the highest tolerated **moxipraquine** concentration.
- Cryopreserve aliquots of the resistant strain at different stages of the selection process for future analysis.

## In Vitro Culture of Intracellular Amastigotes and IC<sub>50</sub> Determination

The intracellular amastigote is the clinically relevant stage of the parasite.

Materials:

- Macrophage cell line (e.g., J774A.1 or THP-1)
- Complete RPMI-1640 medium (with 10% FBS and antibiotics)
- Stationary phase Leishmania promastigotes
- **Moxipraquine**
- 24-well plates with sterile glass coverslips
- Giemsa stain
- Microscope

Procedure:

- Seed macrophages onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
- Incubate at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Infect the macrophage monolayer with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
- Incubate for 4-6 hours to allow for phagocytosis.
- Wash the wells with sterile PBS to remove extracellular promastigotes.
- Add fresh complete RPMI-1640 medium containing serial dilutions of **moxipraquine**.
- Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- After incubation, remove the medium, and fix the cells with methanol.
- Stain the coverslips with Giemsa stain.
- Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages for each drug concentration.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> as described for promastigotes.

## Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

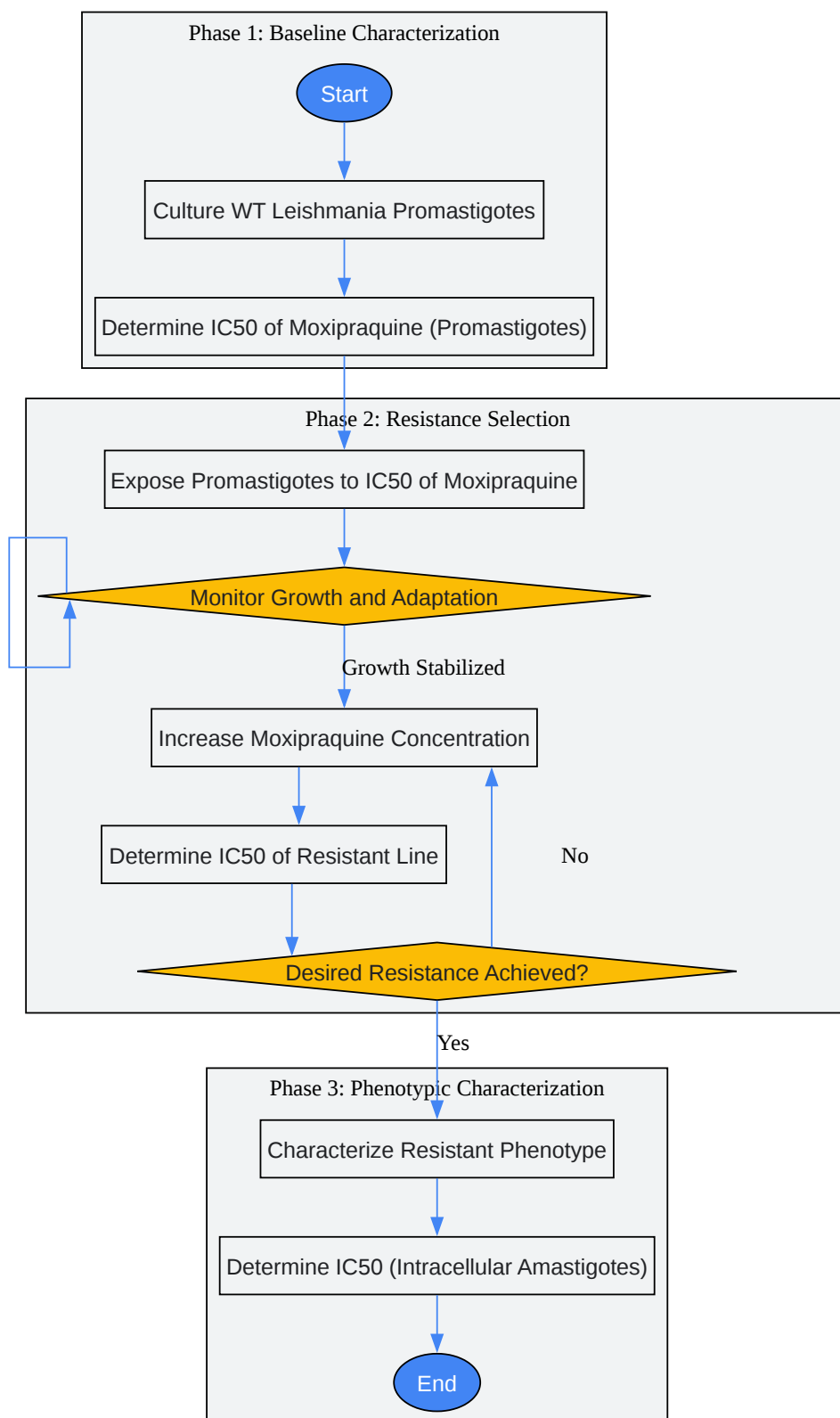
Table 1: IC<sub>50</sub> Values of **Moxipraquine** against Wild-Type and Resistant Leishmania Promastigotes

Parasite Line	Passage Number	Moxipraquine Concentration (μM)	IC50 (μM) ± SD	Resistance Index (Fold)
Wild-Type	0	0	1	
Mox-R	10			
Mox-R	20			
Mox-R	30			

Table 2: IC50 Values of **Moxipraquine** against Intracellular Amastigotes

Parasite Line	IC50 (μM) ± SD
Wild-Type	
Mox-R	

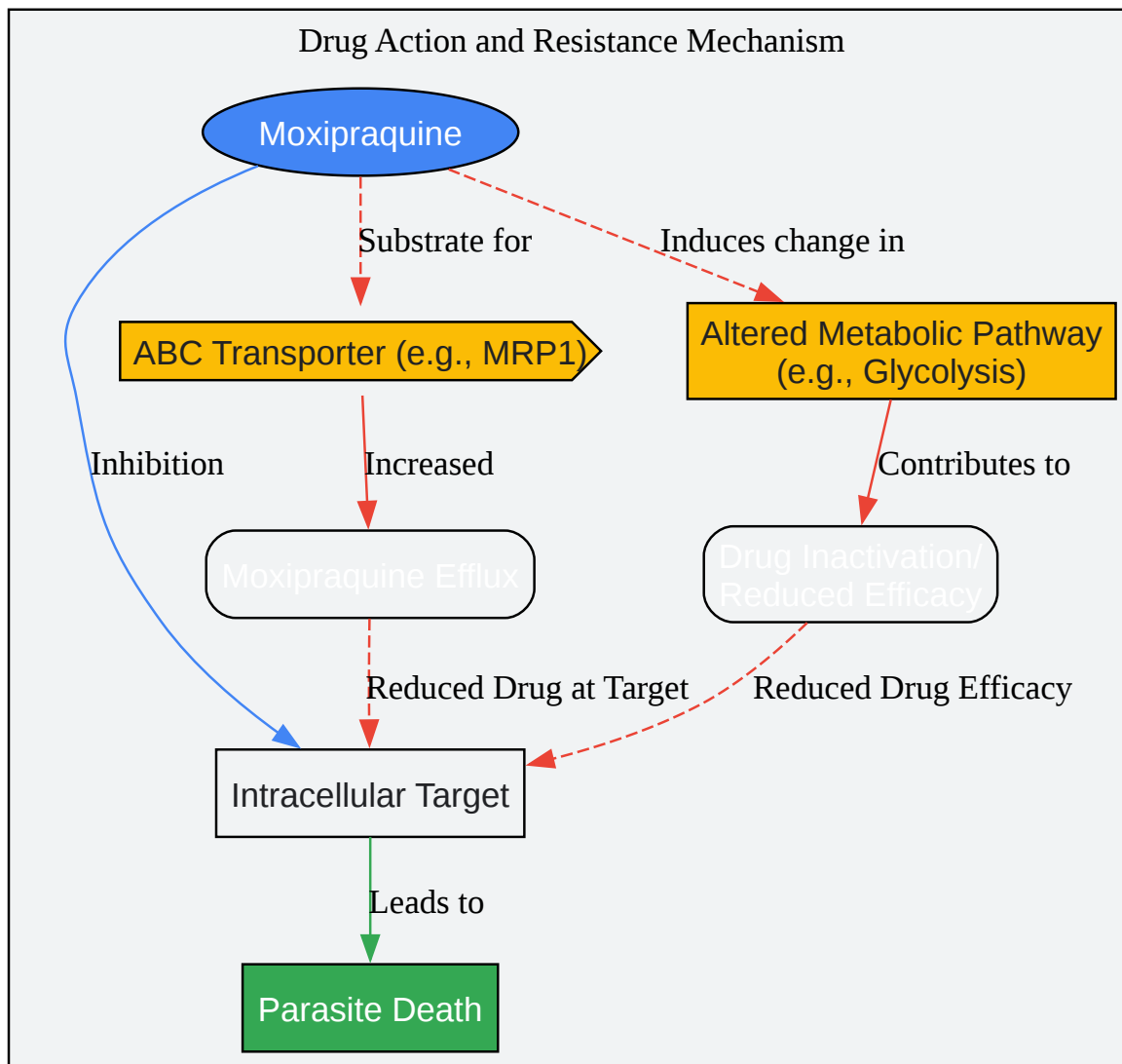
## Visualizations



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Caption: Experimental workflow for the selection of **moxipraquine**-resistant Leishmania.





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Caption: Hypothetical signaling pathway for **moxipraquine** action and resistance in Leishmania.

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